1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a benzyloxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom, often using reagents like Selectfluor.
Iodination: The incorporation of an iodine atom, which can be achieved using iodine monochloride (ICl) or other iodine sources.
Benzyloxy Protection: The attachment of a benzyloxy group to the benzene ring, typically through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Heck or Sonogashira couplings, to form carbon-carbon bonds with various partners.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or proteins through its halogen atoms and benzyloxy group, affecting their activity or stability. The molecular targets and pathways involved can vary widely depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:
1-(Benzyloxy)-4-chloro-3-fluoro-2-iodobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-4-bromo-3-chloro-2-iodobenzene: Contains both bromine and chlorine atoms.
1-(Benzyloxy)-4-bromo-3-fluoro-2-chlorobenzene: Contains bromine, fluorine, and chlorine atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and the benzyloxy group, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H9BrFIO |
---|---|
Molekulargewicht |
407.02 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3-iodo-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrFIO/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
PZZUCTYPGAWHFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.